molecular formula C₃₅H₄₅F₃N₆O₁₀ B1160556 LPYFD-NH2 Trifluoroacetic Acid Salt

LPYFD-NH2 Trifluoroacetic Acid Salt

Cat. No.: B1160556
M. Wt: 766.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is systematically identified by several key chemical designators that establish its molecular identity within scientific literature. The compound bears the Chemical Abstracts Service registry number 700361-48-4 for its base form, with the trifluoroacetic acid salt variant documented under specific molecular specifications. The systematic chemical name follows International Union of Pure and Applied Chemistry conventions as (3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid.

The molecular formula for the base peptide is established as C33H44N6O8, corresponding to a molecular weight of 652.74 daltons. When formulated as the trifluoroacetic acid salt, the compound exhibits an increased molecular weight of 766.8 grams per mole, reflecting the incorporation of the trifluoroacetic acid counterion. The trifluoroacetic acid salt formulation serves multiple purposes in research applications, including enhanced stability, improved solubility characteristics, and standardized handling protocols for laboratory investigations.

Alternative nomenclature systems recognize this compound through various designations including the simplified peptide sequence notation and condensed International Union of Pure and Applied Chemistry identifiers. The compound is cataloged in major chemical databases with specific identifiers that facilitate accurate identification and procurement for research purposes. These systematic naming conventions ensure consistent identification across diverse research platforms and regulatory frameworks.

Structural Characteristics and Peptide Sequence

The structural architecture of LPYFD-NH2 represents a carefully designed pentapeptide sequence comprising five distinct amino acid residues arranged in a specific linear configuration. The sequence follows the amino-to-carboxyl terminal arrangement of Leucine-Proline-Tyrosine-Phenylalanine-Aspartic acid, with the terminal carboxyl group modified to an amide functionality. This specific sequence arrangement contributes significantly to the compound's biological activity profile and conformational preferences in aqueous environments.

Position Amino Acid Three-Letter Code Single-Letter Code Side Chain Character
1 Leucine Leu L Hydrophobic, branched
2 Proline Pro P Cyclic, conformationally rigid
3 Tyrosine Tyr Y Aromatic, hydroxylated
4 Phenylalanine Phe F Aromatic, hydrophobic
5 Aspartic acid Asp D Acidic, negatively charged

The proline residue at position two introduces significant conformational constraints due to its cyclic structure, which restricts backbone flexibility and promotes specific secondary structure preferences. This conformational rigidity contributes to the peptide's ability to adopt beta-turn conformations, which are crucial for its biological activity as demonstrated in structural studies. The presence of aromatic residues at positions three and four provides important pi-pi stacking interactions and hydrophobic contacts that influence both intramolecular stability and intermolecular recognition events.

The terminal amide modification represents a critical structural feature that distinguishes this compound from its carboxyl-terminated analogs. This modification affects both the compound's overall charge distribution and its resistance to proteolytic degradation, enhancing its utility as a research tool. The amide terminal also influences the peptide's hydrogen bonding capabilities and its interaction profile with target protein structures.

Historical Development Context

The development of LPYFD-NH2 as a research compound emerges from the broader historical context of beta-sheet breaker peptide research that gained prominence in the late 1990s. The foundational work establishing the concept of beta-sheet breaker peptides was pioneered by researchers investigating amyloid protein aggregation mechanisms and potential therapeutic interventions. This early research demonstrated that short synthetic peptides could effectively disrupt the formation of amyloid fibrils and disassemble preformed fibrillar structures in experimental systems.

The specific development of LPYFD-NH2 represents an evolution from earlier pentapeptide designs, incorporating structural modifications aimed at optimizing biological activity while maintaining favorable pharmacological properties. Research published in 2008 documented the initial characterization of LPYFD-NH2's effects on amyloid-beta aggregation, demonstrating its capacity to exert inhibitory effects on amyloid-beta(1-42) fibrillogenesis. These early investigations established the compound's position within the growing library of peptide-based amyloid aggregation modulators.

Subsequent research efforts expanded the understanding of LPYFD-NH2's mechanisms of action and potential therapeutic applications. Studies conducted between 2009 and 2011 provided detailed characterization of the compound's neuroprotective properties, including its ability to cross the blood-brain barrier and protect neurons against amyloid-beta-induced toxicity. These investigations contributed to the establishment of LPYFD-NH2 as a valuable research tool for investigating neurodegenerative disease mechanisms and potential therapeutic strategies.

The compound's development trajectory reflects the broader evolution of peptide-based drug discovery approaches, incorporating advances in peptide synthesis, formulation science, and biological evaluation methodologies. The trifluoroacetic acid salt formulation represents a refinement of the original compound design, addressing practical considerations related to stability, solubility, and standardized research protocols.

Position in β-Sheet Breaker Peptide Research

LPYFD-NH2 occupies a distinctive position within the established field of beta-sheet breaker peptide research, representing both a continuation of established design principles and an advancement in structural optimization approaches. The compound's development builds upon foundational research demonstrating that short peptides derived from amyloidogenic sequences can effectively interfere with protein aggregation processes. This research framework established the theoretical basis for designing peptides that could recognize and bind to specific regions of amyloid proteins, thereby disrupting their aggregation pathways.

The pentapeptide's position in this research landscape is characterized by its relationship to other established beta-sheet breaker peptides, particularly those derived from similar amyloid-beta protein sequences. Comparative studies have demonstrated that LPYFD-NH2 exhibits distinct conformational preferences compared to related compounds such as LPFFD-OH, with LPYFD-NH2 adopting a prevailing beta-turn conformation that influences its biological activity profile. These conformational differences contribute to variations in aggregation inhibition mechanisms and kinetic profiles among related peptide compounds.

Research investigations have positioned LPYFD-NH2 as an effective inhibitor of amyloid-beta aggregation processes, with studies demonstrating its capacity to delay fibrillogenesis when present during the initial stages of protein aggregation. The compound's mechanism of action involves binding interactions with amyloid-beta proteins that interfere with the normal progression of oligomerization and fibril formation. These interactions are mediated through specific molecular recognition events that depend on the peptide's structural characteristics and conformational flexibility.

The compound's research applications extend beyond simple aggregation inhibition studies to encompass broader investigations of neuroprotective mechanisms and potential therapeutic strategies. Studies have demonstrated LPYFD-NH2's capacity to protect cultured neurons against amyloid-beta-induced cell death and to preserve memory function in experimental animal models subjected to amyloid-beta-induced cognitive impairment. These findings position the compound as a valuable tool for investigating the complex relationships between amyloid protein aggregation, neuronal toxicity, and cognitive dysfunction in neurodegenerative disease contexts.

Properties

Molecular Formula

C₃₅H₄₅F₃N₆O₁₀

Molecular Weight

766.76

Synonyms

L-Leucyl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-α-asparagine Trifluoroacetic Acid Salt;  Leu-Pro-Tyr-Phe-Asp-NH2 TFA; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for LPYFD-NH2 TFA Salt and analogous peptides:

Compound Molecular Formula (Peptide + TFA) Molecular Weight (g/mol) Key Features
LPYFD-NH2 TFA Salt C₃₀H₄₄N₆O₈ · x(C₂HF₃O₂)† ~880 (estimated)‡ Pentapeptide with aromatic residues; TFA enhances solubility
SL-NH2 TFA Salt (1:2) C₂₉H₅₆N₁₀O₇ · 2(C₂HF₃O₂) 656.82 Branched structure; high nitrogen content
FMRF Peptide (Phe-Met-Arg-Phe-NH₂) C₃₄H₅₀N₁₀O₅S · x(C₂HF₃O₂) ~950 (estimated)‡ Neuropeptide with methionine-sulfur moiety
Laminin YIGSR-NH₂ C₃₄H₅₃N₁₁O₁₁S · x(C₂HF₃O₂) ~930 (estimated)‡ Laminin-derived cell adhesion motif

† x denotes variable TFA stoichiometry depending on peptide charge. ‡ Molecular weights for LPYFD-NH2, FMRF, and YIGSR-NH2 are approximated based on amino acid sequences and typical TFA salt ratios .

Key Observations :

  • SL-NH2’s lower molecular weight and branched structure may favor rapid diffusion in aqueous systems .
  • FMRF and YIGSR-NH2 are functionally distinct, targeting neurological and cellular adhesion pathways, respectively .

Functional and Application-Based Comparison

Compound Primary Applications Commercial Availability
LPYFD-NH2 TFA Salt Biosensors, biomaterial scaffolds TRC L473400 (10 mg to bulk)
SL-NH2 TFA Salt (1:2) Pain/Inflammation research, neurostudies TRC-S560005-10MG
FMRF Peptide Neuromodulation studies Custom synthesis (no TRC code)
YIGSR-NH2 Tissue engineering, cancer research Cataloged under laminin fragments

Functional Insights :

  • LPYFD-NH2 is prioritized in material science due to its stability in TFA formulations, which mitigates aggregation in synthetic matrices .
  • SL-NH2’s categorization under "Pain and Inflammation" (TRC) suggests receptor-specific activity, unlike LPYFD-NH2’s structural role .
  • FMRF and YIGSR-NH2 lack standardized TFA salt formulations in commercial catalogs, limiting their use in regulated assays .

Stability and Handling Considerations

  • LPYFD-NH2 TFA Salt : Requires storage at -20°C in anhydrous conditions to prevent deamidation of Asp residues .
  • SL-NH2 TFA Salt : Stable at 4°C for short-term use due to its lower susceptibility to oxidation .
  • TFA Impact : All compounds exhibit pH-dependent solubility in aqueous buffers, with TFA contributing to acidity (pH ~2–3 in solution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.